2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid
Description
This compound features an indole core substituted at position 1 with a tert-butoxycarbonyl (Boc) protecting group and at position 2 with both a methoxymethyl ether and a carboxylic acid moiety. The Boc group enhances solubility in organic solvents and serves as a temporary protective strategy for amines in synthetic pathways .
Properties
IUPAC Name |
2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-12-8-6-5-7-11(12)9-16(17,10-21-4)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVMIESSVNZILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2CC1(COC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, a compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- CAS Number : 1256390-86-9
Biological Activity Overview
Indole derivatives, including this compound, have been studied for their potential as inhibitors in various biological pathways. The compound's structure suggests it may interact with key enzymes involved in metabolic processes.
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are crucial in tryptophan metabolism and immune response modulation. Inhibiting these enzymes can enhance anti-tumor immunity by preventing the depletion of tryptophan, an amino acid essential for T-cell function .
- Antiviral Activity : Recent studies have highlighted the compound's potential as an antiviral agent, specifically against HIV. It was observed to inhibit HIV integrase activity, which is vital for viral replication. The compound's binding conformation allows it to chelate magnesium ions in the active site of integrase, significantly enhancing its inhibitory effects .
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives is often influenced by structural modifications. For instance:
- Substitution at the C3 position of the indole core has been shown to improve integrase inhibitory activity significantly.
- The introduction of hydrophobic groups enhances binding affinity and specificity towards target enzymes .
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 9o-1 | IDO1 | 1.17 | |
| Compound 9o-1 | TDO | 1.55 | |
| Compound 3 | HIV Integrase | 0.13 | |
| Compound 1 | HIV Integrase | 32.37 |
Case Study 1: Dual Inhibition of IDO1 and TDO
A study synthesized various indole derivatives and evaluated their inhibitory effects on IDO1 and TDO. Among them, compound 9o-1 emerged as a potent dual inhibitor with low micromolar IC50 values, suggesting its potential for cancer immunotherapy applications .
Case Study 2: Antiviral Efficacy Against HIV
In another investigation, derivatives of indole-2-carboxylic acid were tested for their ability to inhibit HIV integrase. The most effective derivative exhibited an IC50 value of 0.13 μM, demonstrating significant antiviral activity and suggesting a promising avenue for the development of new antiretroviral therapies .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in various medical conditions, particularly due to its structural similarity to known pharmacophores.
- Anticancer Activity : Research has indicated that indole derivatives can exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 10 µM against A-431 cells, suggesting strong anticancer potential.
- Neuroprotective Effects : Studies have explored the neuroprotective properties of indole derivatives, with some demonstrating efficacy in reducing neuronal damage in models of oxidative stress and seizure activity.
Biochemical Research
The compound's ability to modulate biological pathways makes it a candidate for biochemical studies.
- Enzyme Inhibition : Indole derivatives are often explored for their role as enzyme inhibitors. Specific derivatives have shown promise in inhibiting enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Material Science
In addition to biological applications, this compound may find use in material science due to its unique chemical structure.
- Polymer Chemistry : The presence of functional groups allows for the potential incorporation of this compound into polymer matrices, which could enhance the properties of materials used in drug delivery systems or coatings.
Data Tables
| Application Type | Activity Description | Reference |
|---|---|---|
| Anticancer Activity | IC50 < 10 µM against A-431 cancer cells | |
| Neuroprotective Effects | Reduced neuronal damage in oxidative stress models | |
| Enzyme Inhibition | Inhibition of pro-inflammatory enzymes |
Case Study 1: Anticancer Activity
A study evaluated various indole derivatives for their cytotoxic effects on cancer cell lines. Modifications to the indole structure significantly influenced anticancer efficacy. Some derivatives achieved IC50 values lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents.
Case Study 2: Neuroprotective Effects
Research on neuroprotective compounds has highlighted the role of indole derivatives in protecting neurons from oxidative stress-induced damage. Certain modifications enhanced their ability to cross the blood-brain barrier, suggesting their utility in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Indole Derivatives
Substituent Positioning and Functional Group Variations
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 16381-48-9)
- Substituents : Position 2 (carboxylic acid), position 3 (methyl), position 7 (chlorine).
- Key Differences : Lacks the Boc and methoxymethyl groups. The chlorine atom increases electrophilicity, while the methyl group at position 3 introduces steric hindrance.
- Applications : Primarily used in R&D settings; hazardous due to reactive chlorine .
5-Methoxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylic Acid (CAS: 19616-11-6)
- Substituents : Position 1 (4-methoxyphenyl), position 2 (methyl), position 3 (carboxylic acid), position 5 (methoxy).
- The carboxylic acid at position 3 (vs. position 2 in the target) alters hydrogen-bonding interactions .
Methyl 2-Methyl-1H-Indole-3-Carboxylate (CAS: 65417-22-3)
Electronic and Steric Effects
Pharmacological and Physicochemical Properties
| Property | Target Compound | 7-Chloro-3-Methylindole-2-Carboxylic Acid | 5-Methoxy-1-(4-Methoxyphenyl)-Indole-3-Carboxylic Acid |
|---|---|---|---|
| Molecular Weight | ~325.3 g/mol | 209.6 g/mol | 311.3 g/mol |
| LogP (Predicted) | 2.8–3.2 | 2.1–2.5 | 3.5–4.0 |
| Aqueous Solubility | Low (Boc group dominance) | Moderate (polar carboxylic acid) | Low (aromatic substituents) |
| Reactivity | Acid-labile Boc cleavage | Stable under acidic conditions | Stable, but prone to demethylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
